2-Bromophenyl Cyclohexanecarboxylate: Chemical Properties, Synthesis, and Downstream Utility
2-Bromophenyl Cyclohexanecarboxylate: Chemical Properties, Synthesis, and Downstream Utility
Executive Summary
2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7) is a highly versatile synthetic intermediate utilized in advanced organic synthesis and pharmaceutical drug development[1]. Characterized by a bulky lipophilic cyclohexyl moiety and an ortho-brominated phenyl ring, this compound serves as a dual-purpose building block. The ester linkage provides metabolic liability for prodrug design, while the aryl bromide handle acts as a prime electrophile for transition-metal-catalyzed cross-coupling reactions.
This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis, and downstream applications of 2-bromophenyl cyclohexanecarboxylate, designed specifically for application scientists and synthetic chemists.
Physicochemical Profile
Understanding the physical and chemical properties of 2-bromophenyl cyclohexanecarboxylate is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows. The compound is an ester derivative of 2-bromophenol and cyclohexanecarboxylic acid[2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-Bromophenyl cyclohexanecarboxylate |
| CAS Number | 81066-11-7[1] |
| Molecular Formula | C₁₃H₁₅BrO₂[2] |
| Molecular Weight | 283.16 g/mol [2] |
| SMILES | Brc1c(cccc1)OC(=O)C2CCCCC2[2] |
| Predicted Boiling Point | ~345 °C (at 760 mmHg) |
| Predicted Density | ~1.36 g/cm³ |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Appearance | Colorless to pale yellow viscous oil |
Note: Boiling point and density are computationally predicted based on standard cheminformatics models for structurally analogous halogenated esters.
Mechanistic Synthesis & Experimental Design
The synthesis of 2-bromophenyl cyclohexanecarboxylate is most efficiently achieved via a modified Schotten-Baumann acylation [3]. Traditional Schotten-Baumann conditions utilize aqueous base in a biphasic system[4]; however, due to the steric hindrance of both the cyclohexyl group and the ortho-bromine atom, a non-aqueous, strictly catalytic approach using 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA) in Dichloromethane (DCM) is preferred.
Reaction Rationale & Causality
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Why Cyclohexanecarbonyl Chloride? Acid chlorides are highly reactive electrophiles. Using the acid chloride instead of the free carboxylic acid bypasses the need for stoichiometric coupling reagents (like DCC or EDC), which often generate difficult-to-remove urea byproducts.
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Why DMAP? DMAP acts as a nucleophilic catalyst. It attacks the acyl chloride faster than the sterically hindered 2-bromophenol, forming a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy for the subsequent phenoxide attack.
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Why TEA? Triethylamine acts as a stoichiometric acid scavenger. As the reaction proceeds, HCl is generated. TEA neutralizes this acid, driving the equilibrium forward and preventing the acidic cleavage of the newly formed ester bond.
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Why DCM? Dichloromethane is a polar aprotic solvent. It readily solubilizes both the polar acid chloride and the lipophilic cyclohexyl ring without participating in hydrogen bonding or nucleophilic side reactions.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating; the specific workup steps chemically ensure the removal of unreacted starting materials and catalytic byproducts.
Reagents:
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2-Bromophenol: 1.0 eq (10.0 mmol, 1.73 g)
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Cyclohexanecarbonyl chloride: 1.1 eq (11.0 mmol, 1.61 g)
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Triethylamine (TEA): 1.5 eq (15.0 mmol, 2.1 mL)
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DMAP: 0.05 eq (0.5 mmol, 61 mg)
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Anhydrous DCM: 30 mL
Step-by-Step Procedure:
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Preparation: Flame-dry a 100 mL round-bottom flask. Add 2-bromophenol (1.73 g) and DMAP (61 mg) to the flask, followed by 20 mL of anhydrous DCM. Stir under an inert nitrogen atmosphere.
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Base Addition: Inject TEA (2.1 mL) into the stirring solution.
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Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent addition is highly exothermic; cooling prevents localized boiling and suppresses side reactions.
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Electrophile Addition: Dissolve cyclohexanecarbonyl chloride (1.61 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the 2-bromophenol spot is consumed.
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Chemically Validated Workup:
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Quench: Add 20 mL of distilled water to hydrolyze any remaining acid chloride.
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Saturated NaHCO₃ Wash (2 x 20 mL): Neutralizes and extracts the resulting cyclohexanecarboxylic acid into the aqueous layer as a sodium salt.
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1M HCl Wash (2 x 20 mL): Protonates excess TEA and DMAP, pulling these nitrogenous bases into the aqueous layer.
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Brine Wash (1 x 20 mL): Removes bulk water from the organic phase.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify via silica gel flash chromatography if necessary.
Downstream Application: Suzuki-Miyaura Cross-Coupling
The strategic value of 2-bromophenyl cyclohexanecarboxylate lies in its ortho-bromide functionality. This halogen acts as a highly effective electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling [5].
By reacting this ester with various aryl or heteroaryl boronic acids, researchers can rapidly construct complex biaryl systems[6]. The cyclohexyl ester acts as a bulky, lipophilic protecting/modulating group that can either be retained to improve a drug candidate's membrane permeability (LogP) or hydrolyzed post-coupling to reveal a free phenol.
Mechanistic Causality in Cross-Coupling:
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Oxidative Addition: A Pd(0) catalyst inserts itself into the C-Br bond of the ester, forming a Pd(II) intermediate. The bromide is highly reactive toward this insertion compared to chlorides[5].
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Transmetalation: A base (e.g., K₂CO₃) activates the organoboronic acid, allowing the transfer of the aryl group to the Pd(II) center, displacing the bromide[6].
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Reductive Elimination: The two aryl groups couple to form a new C-C bond, releasing the biaryl product and regenerating the Pd(0) catalyst[6].
Logical Workflow Visualization
The following diagram illustrates the logical progression from the initial Schotten-Baumann acylation through to the downstream transition-metal functionalization.
Figure 1: Workflow of DMAP-catalyzed esterification and downstream cross-coupling.
Analytical Characterization Expectations
To verify the successful synthesis of 2-bromophenyl cyclohexanecarboxylate, the following spectroscopic signals should be observed:
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic region: Four distinct protons between δ 7.0 - 7.6 ppm, with the proton adjacent to the bromine appearing as a doublet of doublets furthest downfield.
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Aliphatic region: A multiplet at ~δ 2.6 ppm corresponding to the methine proton of the cyclohexyl ring (alpha to the carbonyl). A broad multiplet between δ 1.2 - 2.1 ppm integrating to 10 protons (cyclohexyl CH₂ groups).
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¹³C NMR (CDCl₃, 100 MHz):
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A distinct carbonyl carbon signal at ~δ 174 ppm.
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The C-Br carbon will appear shifted upfield relative to the oxygen-bearing aromatic carbon.
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Mass Spectrometry (ESI-MS):
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Expect a characteristic 1:1 isotopic doublet for the molecular ion [M+H]⁺ at m/z 283.0 and 285.0, confirming the presence of a single bromine atom.
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References
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AOBChem USA. "Cyclohexanecarboxylic acid, 2-bromophenyl ester". AOBChem. [Link]
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Wikipedia. "Schotten–Baumann reaction". Wikipedia.[Link]
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Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal. [Link]
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Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]
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Wikipedia. "Suzuki reaction". Wikipedia.[Link]
